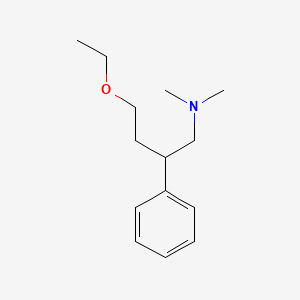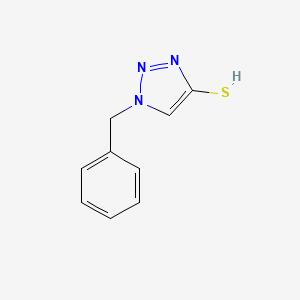
1-Benzyl-1H-1,2,3-triazole-4-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-1H-1,2,3-triazole-4-thiol is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a thiol group (-SH) attached to the fourth position of the triazole ring, and a benzyl group attached to the nitrogen atom at the first position. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-1H-1,2,3-triazole-4-thiol typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu) to enhance regioselectivity and yield. The general synthetic route can be summarized as follows:
Preparation of Azide Intermediate: The starting material, benzyl halide, is reacted with sodium azide to form benzyl azide.
Cycloaddition Reaction: Benzyl azide is then subjected to a cycloaddition reaction with an alkyne in the presence of a copper catalyst to form the triazole ring.
Introduction of Thiol Group: The resulting triazole compound is further reacted with thiolating agents to introduce the thiol group at the fourth position of the triazole ring
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Continuous flow synthesis using copper-on-charcoal as a heterogeneous catalyst has been developed to achieve high yields and functional group tolerance .
Análisis De Reacciones Químicas
Types of Reactions
1-Benzyl-1H-1,2,3-triazole-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Alkyl halides or acyl halides in the presence of a base
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolate anion.
Substitution: Thioethers, thioesters
Aplicaciones Científicas De Investigación
1-Benzyl-1H-1,2,3-triazole-4-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Acts as a ligand in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial, anticancer, and antiviral agent.
Industry: Used as a corrosion inhibitor and in the development of new materials .
Mecanismo De Acción
The mechanism of action of 1-Benzyl-1H-1,2,3-triazole-4-thiol involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Protein Interactions: It can form stable complexes with proteins, affecting their function and stability.
Pathways: The compound may interfere with cellular signaling pathways, leading to altered cellular responses
Comparación Con Compuestos Similares
1-Benzyl-1H-1,2,3-triazole-4-thiol can be compared with other similar compounds, such as:
1-Benzyl-4-phenyl-1H-1,2,3-triazole: Similar structure but lacks the thiol group, resulting in different chemical reactivity and biological activity.
1H-1,2,4-Triazole-3-thiol: Contains a thiol group but differs in the position of the nitrogen atoms in the triazole ring, leading to distinct properties.
Benzotriazole: Lacks the benzyl and thiol groups, used primarily as a corrosion inhibitor
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Further research into its properties and applications will continue to uncover new possibilities for this intriguing compound.
Propiedades
Número CAS |
36811-24-2 |
|---|---|
Fórmula molecular |
C9H9N3S |
Peso molecular |
191.26 g/mol |
Nombre IUPAC |
1-benzyltriazole-4-thiol |
InChI |
InChI=1S/C9H9N3S/c13-9-7-12(11-10-9)6-8-4-2-1-3-5-8/h1-5,7,13H,6H2 |
Clave InChI |
BTKIWDJBWIETEL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C=C(N=N2)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


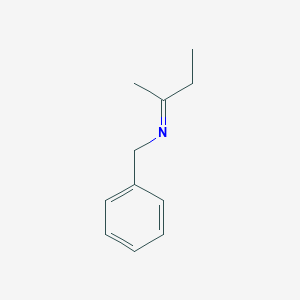

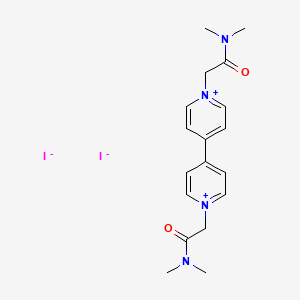
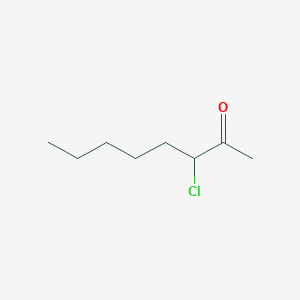
![(6-Methyl-3,4-dihydrobenzo[h]quinolin-1(2H)-yl)(phenyl)methanone](/img/structure/B14683784.png)
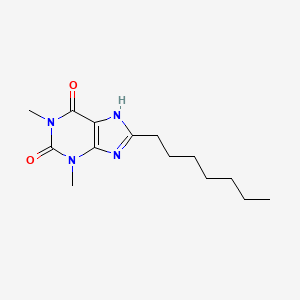
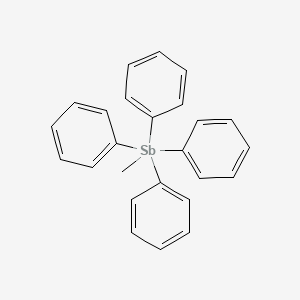

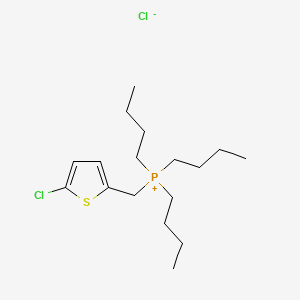

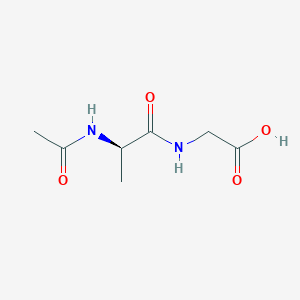
![2-[(E)-(2-Chlorophenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14683848.png)
![9-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-n-methyl-n-propylnonanamide](/img/structure/B14683856.png)
